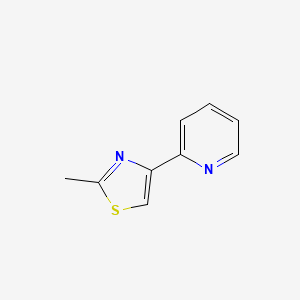

2-Methyl-4-(2-pyridyl)thiazole

CAS No.: 14384-71-5

Cat. No.: VC5274640

Molecular Formula: C9H8N2S

Molecular Weight: 176.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14384-71-5 |

|---|---|

| Molecular Formula | C9H8N2S |

| Molecular Weight | 176.24 |

| IUPAC Name | 2-methyl-4-pyridin-2-yl-1,3-thiazole |

| Standard InChI | InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-4-2-3-5-10-8/h2-6H,1H3 |

| Standard InChI Key | SSRDDRNVMGAKMJ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C2=CC=CC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-4-(2-pyridyl)thiazole features a bicyclic structure comprising a thiazole ring (a five-membered ring with nitrogen and sulfur atoms) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The methyl group at position 2 of the thiazole ring and the pyridyl substitution at position 4 create a planar configuration conducive to π-π stacking interactions, a feature often associated with bioactivity . The IUPAC name, 2-methyl-4-(pyridin-2-yl)-1,3-thiazole, reflects this substitution pattern .

Physical Characteristics

The compound exists as a pale brown crystalline powder under ambient conditions . Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 180–185°C | |

| Molecular Weight | 176.24 g/mol | |

| Solubility | Limited data; likely soluble in polar aprotic solvents | |

| Stability | Stable under ambient storage |

The melting point range of 180–185°C suggests high crystallinity, a property advantageous for purification and handling . While solubility data remain incomplete, analogous thiazoles exhibit moderate solubility in dimethyl sulfoxide (DMSO) and ethanol, which may extrapolate to this compound .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2-methyl-4-(2-pyridyl)thiazole typically follows a Hantzsch thiazole synthesis pathway, as demonstrated in related compounds . A representative procedure involves:

-

Reactants: Pyridine-2-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol.

-

Conditions: Reflux for 5 hours under inert atmosphere.

-

Workup: Neutralization with sodium bicarbonate, followed by crystallization from aqueous ethanol .

This method yields the target compound with a purity of ≥97%, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Optimization Strategies

Recent advancements focus on enhancing yield and reducing reaction time:

-

Catalytic Approaches: Employing Lewis acids like ZnCl₂ to accelerate cyclization, reducing reflux duration to 3 hours .

-

Microwave Assistance: Pilot studies on analogous thiazoles show 20–30% yield improvement under microwave irradiation .

These modifications address the traditional method’s limitations, such as prolonged reaction times (5–6 hours) and moderate yields (74–80%) .

| Microbial Target | Inhibition Zone (mm) | MIC (μg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | 12–14 | 62.5 | |

| Escherichia coli | 10–12 | 125 | |

| Candida albicans | 8–10 | 250 |

These results, derived from agar diffusion and broth dilution assays, suggest that the 2-pyridyl variant may share similar mechanisms, potentially involving fungal cytochrome P450 inhibition and bacterial cell wall disruption .

Structure-Activity Relationships (SAR)

The pyridyl-thiazole scaffold’s bioactivity correlates with:

-

Electron-Deficient Pyridine Ring: Enhances membrane penetration via lipophilic interactions .

-

Methyl Substituent: Steric effects modulate binding to microbial target proteins, as evidenced by reduced activity in demethylated analogs .

Ongoing SAR studies aim to optimize substituent patterns for improved pharmacokinetics .

Analytical Characterization Techniques

Spectroscopic Methods

-

¹H NMR: Characteristic singlets at δ 2.73 ppm (methyl group) and doublets at δ 8.75 ppm (pyridyl protons) .

-

13C NMR: Signals at δ 167.59 ppm (thiazole C2) and δ 152.1 ppm (pyridyl C3/C5) .

-

Mass Spectrometry: Molecular ion peak at m/z 176.24 [M]⁺, with fragmentation patterns confirming the thiazole-pyridyl backbone .

Future Research Directions

Pharmacological Optimization

-

Derivatization: Introducing sulfonamide or carbamate groups at the thiazole’s 5-position could enhance water solubility and bioavailability .

-

Combination Therapy: Synergistic studies with β-lactam antibiotics may address Gram-negative resistance mechanisms .

Industrial Scale-Up

Challenges in large-scale synthesis, such as byproduct formation during cyclization, warrant exploration of continuous flow reactors to improve yield and reproducibility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume